molecular formula C15H15ClN2 B1319694 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline CAS No. 937608-40-7

3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline

Cat. No.: B1319694
CAS No.: 937608-40-7
M. Wt: 258.74 g/mol
InChI Key: PJPXKUPFCQTEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline has several applications in scientific research:

Preparation Methods

The synthesis of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline typically involves the reaction of 3,4-dihydroquinoline with 3-chloroaniline under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents . The reaction conditions often require a base, a solvent like toluene or ethanol, and a temperature range of 80-100°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline involves its interaction with various molecular targets. The quinoline ring system is known to bind with high affinity to multiple receptors, influencing pathways related to cell signaling and gene expression . This binding can result in various biological effects, such as antimicrobial or anticancer activity, depending on the specific derivative and its target.

Comparison with Similar Compounds

3-Chloro-4-[3,4-dihydro-1(2H)-quinolinyl]aniline can be compared to other quinoline derivatives, such as:

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Used as an antiprotozoal agent.

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties .

Properties

IUPAC Name

3-chloro-4-(3,4-dihydro-2H-quinolin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-13-10-12(17)7-8-15(13)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPXKUPFCQTEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.